Cyclohexylmethyl diphenyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

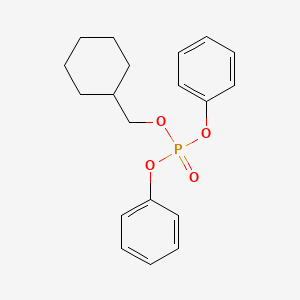

Cyclohexylmethyl diphenyl phosphate is an organophosphorus compound with the molecular formula C19H23O4P It is characterized by a cyclohexylmethyl group attached to a diphenyl phosphate moiety

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl diphenyl phosphate can be synthesized through the reaction of cyclohexylmethyl chloride with diphenyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

化学反応の分析

Types of Reactions: Cyclohexylmethyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphine oxide.

Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: this compound oxide.

Reduction: Cyclohexylmethyl diphenyl phosphite or phosphine oxide.

Substitution: Various alkyl or aryl-substituted diphenyl phosphates.

科学的研究の応用

Cyclohexylmethyl diphenyl phosphate has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

Industry: this compound is used as a flame retardant and plasticizer in various industrial applications.

作用機序

The mechanism of action of cyclohexylmethyl diphenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Molecular docking studies and density functional theory calculations help elucidate these interactions and predict the compound’s biological effects.

類似化合物との比較

Cyclohexylmethyl diphenyl phosphate can be compared with other similar organophosphorus compounds, such as:

Triphenyl phosphate: Similar in structure but with three phenyl groups instead of a cyclohexylmethyl group.

Diphenyl phosphate: Lacks the cyclohexylmethyl group, making it less hydrophobic.

2-Ethylhexyl diphenyl phosphate: Contains an ethylhexyl group, which affects its solubility and reactivity.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its cyclohexylmethyl group enhances its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.

生物活性

Cyclohexylmethyl diphenyl phosphate (CHMDP) is an organophosphate compound that has garnered attention for its potential biological activities, particularly in relation to its neurotoxic effects and endocrine disruption. This article reviews the current understanding of CHMDP's biological activity, synthesizing findings from various studies and highlighting key research results.

This compound is an aryl phosphate ester, structurally characterized by the presence of a cyclohexyl group, two phenyl groups, and a phosphate moiety. Its chemical structure is represented as follows:

Research indicates that CHMDP may exert its biological effects through several mechanisms:

- Endocrine Disruption : Similar to other organophosphates, CHMDP may interfere with hormone signaling pathways, particularly those involving thyroid hormones. Disruption of these pathways can lead to developmental and neurobehavioral issues .

- Neurotoxicity : Organophosphates are known for their neurotoxic potential. Studies have shown that exposure to CHMDP can lead to alterations in neuronal growth and differentiation, potentially affecting synaptogenesis and apoptosis in developing neural tissues .

In Vitro Studies

- Cell Line Experiments : In experiments using PC12 cells (a model for neuronal differentiation), CHMDP exposure resulted in significant alterations in gene expression related to neurodevelopmental processes. Notably, genes involved in apoptosis and neurite outgrowth were affected, indicating a potential mechanism for neurotoxicity .

- Embryonic Development : A study utilizing zebrafish embryos demonstrated that exposure to CHMDP during critical developmental windows led to cardiac defects, evidenced by increased distances between key cardiac structures at 72 hours post-fertilization (hpf). This suggests that CHMDP may disrupt normal embryonic development through specific toxicological pathways .

In Vivo Studies

Case Studies

Several case studies have highlighted the implications of organophosphate exposure in human populations:

- Occupational Exposure : Workers in industries utilizing organophosphates have reported neurodevelopmental issues among offspring, raising concerns about the impact of compounds like CHMDP on human health .

- Environmental Studies : Research has indicated that organophosphates can accumulate in aquatic environments, leading to bioaccumulation in fish and potential risks to human health through the food chain .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

特性

IUPAC Name |

cyclohexylmethyl diphenyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O4P/c20-24(22-18-12-6-2-7-13-18,23-19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOLXWZXEBLBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。